molecular formula C20H35N3O4S B5984388 1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine

1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine

Cat. No.: B5984388
M. Wt: 413.6 g/mol
InChI Key: RAXSLSKQIFLCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

1-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4S/c1-26-13-12-23-17(15-22-11-7-8-18(16-22)27-2)14-21-20(23)28(24,25)19-9-5-3-4-6-10-19/h14,18-19H,3-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXSLSKQIFLCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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